molecular formula C21H23NO6S B401683 [4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

Cat. No.: B401683
M. Wt: 417.5g/mol
InChI Key: CTRXKBFJIBXEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is a synthetic organic compound. It is characterized by the presence of a benzoic acid core substituted with three methoxy groups and a phenyl ester linked to a morpholine-4-carbothioyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One possible route includes:

    Esterification: Starting with 3,4,5-trimethoxybenzoic acid, the compound can be esterified with 4-(morpholine-4-carbothioyl)phenol using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods might involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the ester or carbothioyl groups, potentially yielding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions might occur at the aromatic ring, especially if activated by the electron-donating methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: Lacks the ester and morpholine-4-carbothioyl groups.

    4-(Morpholine-4-carbothioyl)phenol: Lacks the trimethoxybenzoic acid moiety.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is unique due to its combination of methoxy, ester, and morpholine-4-carbothioyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5g/mol

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C21H23NO6S/c1-24-17-12-15(13-18(25-2)19(17)26-3)21(23)28-16-6-4-14(5-7-16)20(29)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3

InChI Key

CTRXKBFJIBXEHN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C(=S)N3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C(=S)N3CCOCC3

Origin of Product

United States

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